molecular formula C10H16Cl2O2 B8275790 Ethyl alpha-(3,3-dichloroallyl)isovalerate

Ethyl alpha-(3,3-dichloroallyl)isovalerate

Cat. No. B8275790
M. Wt: 239.14 g/mol
InChI Key: WVZQMGYTHJTWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04338326

Procedure details

A mixture of 67.0 g (0.28 mol) of ethyl 5,5-dichloro-2-isopropyl-4-pentenoate, 77.35 g (0.56 mol) of anhydrous potassium carbonate, 2128 ml of methanol, and 708 ml of water was refluxed 4 days under nitrogen. The reaction mixture was then cooled to room temperature and about two-thirds of the solvent removed on the rotary evaporator. The residue was taken up in three times its volume of water, extracted twice with ether, and acidified with conc. HCl. The acidified reaction mixture was extracted into ether, the ether solution washed with water, dried (MgSO4), and removed. The residue was vacuum distilled to give 52.5 g (89% yield) of 5,5-dichloro-2-isopropyl-4-pentenoic acid, b.p. 91°-96° C./0.30 mm.
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
77.35 g
Type
reactant
Reaction Step One
Quantity
2128 mL
Type
reactant
Reaction Step One
Name
Quantity
708 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:14])=[CH:3][CH2:4][CH:5]([CH:11]([CH3:13])[CH3:12])[C:6]([O:8]CC)=[O:7].C(=O)([O-])[O-].[K+].[K+].CO>O>[Cl:1][C:2]([Cl:14])=[CH:3][CH2:4][CH:5]([CH:11]([CH3:12])[CH3:13])[C:6]([OH:8])=[O:7] |f:1.2.3|

Inputs

Step One
Name
Quantity
67 g
Type
reactant
Smiles
ClC(=CCC(C(=O)OCC)C(C)C)Cl
Name
Quantity
77.35 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2128 mL
Type
reactant
Smiles
CO
Name
Quantity
708 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed 4 days under nitrogen
Duration
4 d
CUSTOM
Type
CUSTOM
Details
removed on the rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ether
CUSTOM
Type
CUSTOM
Details
The acidified reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted into ether
WASH
Type
WASH
Details
the ether solution washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
removed
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
ClC(=CCC(C(=O)O)C(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 52.5 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.